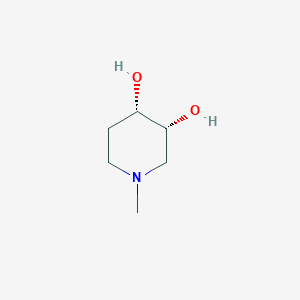

3,4-Piperidinediol, 1-methyl-, cis-

説明

Significance of Substituted Piperidines in Chemical Research

Substituted piperidines are among the most prevalent heterocyclic scaffolds found in FDA-approved drugs and biologically active natural products. acs.org Their importance stems from their three-dimensional structure, which allows for precise spatial orientation of functional groups, enabling strong and specific interactions with biological targets. lifechemicals.com This "3D shape" and limited number of rotatable bonds provide a rigid framework that can be decorated with various substituents to fine-tune pharmacological properties. lifechemicals.com

The piperidine (B6355638) core is present in a wide range of pharmaceuticals, including antibacterial, anesthetic, anti-allergic, cardiovascular, and antipsychotic agents. lifechemicals.com For instance, the piperidine substructure is found in drugs like Ropivacaine, an anesthetic, and Loratadine, an anti-allergic medication. lifechemicals.com Furthermore, many alkaloids, a class of naturally occurring compounds with potent biological activities, feature the piperidine ring. lifechemicals.comajchem-a.com

The development of efficient and stereoselective methods for the synthesis of substituted piperidines is a significant focus of modern organic chemistry. nih.gov The ability to control the stereochemistry of substituents on the piperidine ring is crucial, as different stereoisomers of a molecule can have vastly different biological activities.

Overview of the 3,4-Piperidinediol, 1-methyl-, cis- Structural Motif

The compound 3,4-Piperidinediol, 1-methyl-, cis- is a specific example of a substituted piperidine. Its structure features a piperidine ring with a methyl group attached to the nitrogen atom (position 1) and two hydroxyl groups at positions 3 and 4. The "cis" designation indicates that the two hydroxyl groups are on the same side of the piperidine ring.

This specific substitution pattern, a 1,3,4-trisubstituted piperidine with diol functionality, presents several key structural features:

Chirality: The presence of multiple stereocenters means that the molecule is chiral and can exist as different enantiomers and diastereomers. The precise spatial arrangement of the hydroxyl groups and the methyl group is critical for its potential biological activity.

Hydrogen Bonding: The two hydroxyl groups can act as both hydrogen bond donors and acceptors, influencing the molecule's solubility, crystal packing, and interactions with biological macromolecules.

While specific research on 3,4-Piperidinediol, 1-methyl-, cis- is not extensively documented in publicly available literature, the synthesis of related 3,4-disubstituted piperidines is a known challenge in organic synthesis, requiring precise control over stereochemistry. acs.orgnih.gov

Historical Context of Piperidine Synthesis and Stereochemical Control

The synthesis of piperidines has a long history, evolving from classical methods to modern, highly sophisticated strategies that allow for precise stereochemical control.

Early methods for piperidine synthesis often involved the reduction of pyridine (B92270) precursors. However, achieving stereoselectivity in these reactions was a significant hurdle. Over the years, numerous methods have been developed to address this challenge. These include:

Diastereoselective Reductive Cyclization: This approach involves the cyclization of acyclic precursors containing stereocenters, where the existing stereochemistry directs the formation of new stereocenters during the ring-closing process. nih.gov

Mannich Reaction: The Mannich reaction and its variants, such as the vinylogous Mannich reaction, have been employed to construct the piperidine ring with good stereocontrol. rsc.org By using chiral amines or catalysts, enantioselective synthesis of substituted piperidines can be achieved. rsc.org

Oxidative Cyclization: More recent methods involve the oxidative cyclization of unsaturated amine precursors. rsc.org These reactions can proceed with high levels of efficiency and stereocontrol.

Chemo-enzymatic Approaches: The combination of chemical synthesis and biocatalysis has emerged as a powerful tool for the asymmetric synthesis of piperidines. acs.orgnih.gov Enzymes can catalyze reactions with high enantio- and diastereoselectivity, providing access to stereo-defined piperidine scaffolds. acs.orgnih.gov

The development of these and other synthetic methodologies has been driven by the continued demand for novel piperidine-based compounds in drug discovery and other areas of chemical research. The ability to synthesize specific stereoisomers of highly substituted piperidines, such as the cis-isomer of 3,4-Piperidinediol, 1-methyl-, remains a key objective for synthetic chemists.

Structure

3D Structure

特性

CAS番号 |

60423-73-6 |

|---|---|

分子式 |

C6H13NO2 |

分子量 |

131.17 g/mol |

IUPAC名 |

(3R,4S)-1-methylpiperidine-3,4-diol |

InChI |

InChI=1S/C6H13NO2/c1-7-3-2-5(8)6(9)4-7/h5-6,8-9H,2-4H2,1H3/t5-,6+/m0/s1 |

InChIキー |

PUPTWMANBKEJKI-NTSWFWBYSA-N |

異性体SMILES |

CN1CC[C@@H]([C@@H](C1)O)O |

正規SMILES |

CN1CCC(C(C1)O)O |

製品の起源 |

United States |

Advanced Synthetic Methodologies for Cis 3,4 Piperidinediol, 1 Methyl and Its Stereoisomers

Strategies for cis-Diastereoselective Construction of the Piperidine (B6355638) Core

Achieving a cis-diastereoselective outcome for substituents at the 3 and 4 positions of the piperidine ring requires carefully designed synthetic strategies. These strategies often rely on substrate control, where existing stereocenters direct the formation of new ones, or catalyst control, where a chiral catalyst dictates the stereochemical pathway of the reaction.

The hydrogenation of aromatic pyridine (B92270) rings or their partially saturated dihydropyridine (B1217469) intermediates is a direct and atom-economical method for accessing the piperidine skeleton. epfl.ch The primary challenge lies in controlling the stereoselectivity of the reduction process to yield the desired cis isomer.

The reduction of the stable aromatic pyridine ring to a piperidine is a challenging transformation that often requires harsh conditions or specialized catalytic systems. researchgate.netchemrxiv.org A variety of catalysts, primarily based on noble metals like platinum, rhodium, and iridium, have been developed to facilitate this conversion under more manageable conditions. researchgate.netnih.gov

Heterogeneous catalysts such as platinum(IV) oxide (PtO2) are effective but can require high pressures of hydrogen gas (50-70 bar) and protic solvents like acetic acid to achieve the hydrogenation of substituted pyridines. researchgate.net Homogeneous catalysts offer an alternative, often operating under milder conditions. For example, iridium(III) complexes have been shown to be robust catalysts for the ionic hydrogenation of a wide array of functionalized pyridines, tolerating sensitive groups like nitro and bromo functionalities. epfl.chchemrxiv.org Another approach is transfer hydrogenation, which uses a hydrogen donor like a formic acid/triethylamine mixture in place of hydrogen gas. This has been successfully applied using rhodium catalysts for the reduction of N-benzylpyridinium salts. dicp.ac.cn More recently, electrocatalytic methods using carbon-supported rhodium catalysts have emerged as a sustainable option, enabling the quantitative conversion of pyridine to piperidine at ambient temperature and pressure. nih.gov

| Method | Catalyst System | Hydrogen Source | Key Features | Reference |

|---|---|---|---|---|

| Heterogeneous Hydrogenation | Platinum(IV) oxide (PtO2) | H₂ Gas (High Pressure) | Effective for substituted pyridines; may require harsh conditions. | researchgate.net |

| Homogeneous Ionic Hydrogenation | Iridium(III) Complex | H₂ Gas (Low Pressure) | Robust, tolerates a wide range of functional groups, provides free secondary amines. | chemrxiv.org |

| Transfer Hydrogenation | [RhCp*Cl₂]₂ / KI | Formic Acid/Triethylamine | Avoids the use of hydrogen gas; effective for pyridinium (B92312) salts. | dicp.ac.cn |

| Electrocatalytic Hydrogenation | Rhodium on Carbon (Rh/C) | Water (Proton Source) | Operates at ambient temperature and pressure; sustainable approach. | nih.gov |

Controlling the stereochemistry to favor a cis product during hydrogenation is a nuanced process. When reducing a 3,4-disubstituted pyridine, the facial selectivity of the hydrogenation is key. However, a more refined strategy involves the asymmetric hydrogenation of a dihydropyridine or tetrahydropyridine (B1245486) intermediate.

A powerful method involves the rhodium-catalyzed asymmetric hydrogenation of 3,4-disubstituted 1,4-dihydropyridines. acs.org This approach can be used as a kinetic resolution, where one enantiomer of the racemic starting material is hydrogenated much faster than the other, allowing for the separation of chiral piperidines and chiral tetrahydropyridines with high enantioselectivity. acs.org By carefully selecting the chiral ligand on the rhodium catalyst, it is possible to prepare all four potential stereoisomers of a 3,4-disubstituted piperidine. acs.org Another strategy involves a one-pot cascade reaction that includes a rhodium-catalyzed C-H activation followed by electrocyclization to form a dihydropyridine, which is then reduced stereoselectively with a borohydride (B1222165) reagent. This method has been shown to produce highly substituted tetrahydropyridines with excellent diastereomeric purity (>95%). nih.gov The stereoselectivity in these reductions is often governed by the protonation of an enamine double bond in the dihydropyridine intermediate, which creates an iminium ion that is then reduced from the less sterically hindered face. nih.gov

Constructing the piperidine ring from acyclic precursors via intramolecular cyclization is a versatile and widely used strategy. nih.govnih.gov This approach involves a linear substrate that contains a nitrogen source (typically an amine) and a reactive functional group, which participate in a ring-forming reaction to create a new C-N or C-C bond. nih.gov

A multitude of intramolecular cyclization pathways exist for piperidine synthesis, offering flexibility in the choice of starting materials and reaction conditions. nih.gov Key strategies include reductive amination of amino-aldehydes or amino-ketones, nucleophilic substitution by an amine on an electrophilic carbon, and additions to double or triple bonds. nih.gov Metal-catalyzed reactions, such as the palladium-catalyzed Wacker-type aerobic oxidative cyclization, provide efficient routes to six-membered nitrogen heterocycles. organic-chemistry.org Other notable pathways include electrophilic cyclization, the aza-Michael reaction, and radical cyclization. nih.gov For the synthesis of polyhydroxylated piperidines, which are structurally analogous to 3,4-piperidinediols, methods based on reductive amination from glycosyl azide (B81097) precursors have proven particularly effective. nih.gov More recently, electroreductive cyclization of an imine with a terminal dihaloalkane in a flow microreactor has been developed as a green and efficient method. nih.gov

Specific functional groups within the acyclic precursor define the precise cyclization strategy. Alkene and amine cyclizations are two prominent examples.

Alkene Cyclization: In this strategy, an amine nitrogen attacks a tethered alkene. This can be promoted by various catalysts. For instance, a gold(I) complex can catalyze the oxidative amination of non-activated alkenes, where an oxidizing agent is used to functionalize the double bond while forming the N-heterocycle. nih.gov Palladium catalysts have also been developed for similar transformations, including enantioselective versions. nih.govorganic-chemistry.org Another approach is the intramolecular hydroamination of alkenes, where a metal catalyst facilitates the addition of the N-H bond across the double bond without the need for an external oxidant. organic-chemistry.org

Amine Cyclization: This typically involves the formation of a carbon-centered radical or ion that is then trapped by the amine nitrogen. A notable example is the radical intramolecular cyclization of linear amino-aldehydes, which can be initiated by a cobalt(II) catalyst. nih.gov This reaction proceeds in good yields to form various piperidines. nih.gov Another powerful method is the photoredox-mediated radical/polar crossover cyclization, which avoids the use of toxic reagents and harsh conditions. nih.gov

| Strategy | Catalyst/Reagent | Reaction Type | Description | Reference |

|---|---|---|---|---|

| Alkene Cyclization (Oxidative) | Gold(I) Complex / Iodine(III) Oxidant | Oxidative Amination | Simultaneous formation of the N-heterocycle and introduction of an oxygen substituent. | nih.gov |

| Alkene Cyclization (Redox Neutral) | Palladium(II) Complex | Wacker-type Cyclization | Aerobic oxidative cyclization of amino-alkenes. | organic-chemistry.org |

| Alkene Cyclization (Reductive) | Nickel(0) / Chiral Ligand | Intramolecular Hydroalkenylation | Highly enantioselective cyclization of N-tethered 1,6-dienes. | organic-chemistry.org |

| Amine Cyclization (Radical) | Cobalt(II) Complex | Radical Cyclization | Cyclization of linear amino-aldehydes to form piperidines. | nih.gov |

| Amine Cyclization (Electrochemical) | Flow Microreactor | Electroreductive Cyclization | Green method involving the reaction of an imine and a dihaloalkane. | nih.gov |

Ring Transformation Reactions

Ring transformation reactions offer a powerful strategy for the synthesis of piperidine derivatives from smaller, more readily available heterocyclic systems. These methods often provide excellent control over stereochemistry.

The ring expansion of azetidine (B1206935) derivatives presents a viable route to 3,4-disubstituted piperidines. One such strategy involves the reaction of 2-(2-mesyloxyethyl)azetidines with various nucleophiles. nih.gov These azetidine precursors can be synthesized from the corresponding β-lactams through reduction and subsequent mesylation. nih.gov The reaction with nucleophiles proceeds via a transient 1-azoniabicyclo[2.2.0]hexane intermediate, which undergoes an SN2-type ring opening to yield the desired piperidine. nih.gov This method has been successfully employed to prepare a range of 4-substituted piperidines, including those with acetoxy, hydroxy, bromo, and formyloxy functionalities, with a cis relationship between the 3 and 4 substituents. nih.gov Computational studies have provided insight into the mechanism and stereochemical outcome of this transformation. nih.gov This approach provides access to 5,5-nor-dimethyl analogues of 3,4-disubstituted piperidines, which are valuable templates in medicinal chemistry. nih.gov

Another approach involves the conversion of 2-(2-cyano-2-phenylethyl)aziridines into cis- and trans-2-chloromethyl-4-phenylpiperidine-4-carbonitriles. nih.gov This transformation is achieved through alkylation with 1-bromo-2-chloroethane, followed by a microwave-assisted 6-exo-tet cyclization and regiospecific ring opening. nih.gov While this method focuses on aziridines rather than azetidines, it highlights the broader concept of ring expansion from smaller nitrogen heterocycles to generate substituted piperidines.

The ring opening of epoxides is a well-established and versatile method for introducing hydroxyl groups and other functionalities into a molecule. nih.gov This strategy is particularly useful for the synthesis of hydroxylated piperidines, where the epoxide can be strategically positioned on a precursor molecule to dictate the final stereochemistry of the diol. nih.govrsc.orgyoutube.commdpi.com

The regioselectivity of the epoxide ring opening is a critical factor and can be influenced by the reaction conditions (acidic or basic) and the substitution pattern of the epoxide. libretexts.org Under basic or nucleophilic conditions, the reaction generally proceeds via an SN2 mechanism, with the nucleophile attacking the less substituted carbon of the epoxide. libretexts.org In contrast, under acidic conditions, the reaction can proceed through a more SN1-like transition state, with the nucleophile attacking the more substituted carbon. libretexts.org

A notable example is the regioselective opening of cis-4,5-epoxy-2-phenylpiperidine with an azide nucleophile. youtube.com The stereochemical outcome of this reaction is dictated by the stable conformation of the piperidine ring, leading to the formation of a single regioisomer. youtube.com Similarly, the ring opening of epoxide-containing 2-aryl-piperidines with a combination of tetrabutylammonium (B224687) fluoride (B91410) (TBAF) and potassium bifluoride (KHF2) has been shown to be highly regioselective, providing access to various hydroxylated fluoro-piperidines. rsc.org The conformation of the piperidine ring plays a crucial role in directing the regioselectivity of the fluoride attack. rsc.org

Furthermore, tetrahydropyridines can be converted into epoxides, which can then be opened by carbon nucleophiles to introduce substituents at specific positions. youtube.com This two-step process, involving epoxidation and subsequent ring opening, provides a flexible route to substituted piperidines. youtube.com

| Starting Material | Reagents | Product | Key Features |

| 2-(2-mesyloxyethyl)azetidines | Various Nucleophiles | cis-3,4-Disubstituted Piperidines | Stereoselective synthesis via a 1-azoniabicyclo[2.2.0]hexane intermediate. nih.gov |

| cis-4,5-Epoxy-2-phenylpiperidine | Azide | Regioisomeric azido-hydroxypiperidine | Conformationally controlled regioselectivity. youtube.com |

| Epoxide-containing 2-aryl-piperidines | TBAF/KHF2 | Hydroxylated fluoro-piperidines | Regioselective and divergent synthesis. rsc.org |

| Tetrahydropyridines | mCPBA, then Grignard reagent | 4-Substituted-3-hydroxypiperidines | Two-step functionalization. youtube.com |

Precursor Chemistry and Functional Group Interconversions Towards 3,4-Piperidinediol Derivatives

The synthesis of 3,4-piperidinediol derivatives often relies on the strategic functionalization of readily available piperidine precursors.

4-Piperidone derivatives are versatile starting materials for the synthesis of a wide range of substituted piperidines, including diols. dtic.milsemanticscholar.orgyoutube.com The synthesis of 4,4-piperidinediol hydrochloride has been reported, highlighting the use of piperidone derivatives as precursors to geminal diols. vulcanchem.comchemicalbook.com

One common approach involves the reduction of the keto group in 4-piperidones to a hydroxyl group, followed by further functionalization. Substituted 3-piperidones, upon reduction, yield 3-hydroxy derivatives, while 4-piperidones are frequently used in the synthesis of various biologically active molecules. dtic.mil

The synthesis of 4-piperidones themselves can be achieved through various methods, including the Dieckmann condensation of dialkyl N-substituted β,β'-dicarboxylates, followed by hydrolysis and decarboxylation. dtic.mil Another method involves the Nazarov cyclization of divinyl ketones derived from the hydration of vinyl propargyl alcohols. dtic.mil

The conversion of keto-piperidines to hydroxylated derivatives is a fundamental transformation in the synthesis of piperidine diols. nih.govwhiterose.ac.uk The diastereoselectivity of this conversion is often crucial for obtaining the desired stereoisomer.

Diastereoselective dihydroxylation of unsaturated piperidine precursors, such as tetrahydropyridin-3-ols, has been extensively studied. nih.govwhiterose.ac.uk The choice of dihydroxylation conditions, such as the Upjohn (catalytic OsO₄, NMO) or Donohoe (OsO₄, TMEDA) methods, can influence the stereochemical outcome. nih.govwhiterose.ac.uk For example, in the dihydroxylation of (2R,3R)-2-butyl-1-(tosyl)-1,2,3,6-tetrahydropyridin-3-ol, the Upjohn and Donohoe conditions provide complementary diastereoselectivity. nih.govwhiterose.ac.uk However, the presence of a substituent at the 6-position of the piperidine ring can lead to sterically controlled dihydroxylation with both reagent systems. nih.govwhiterose.ac.uk

Furthermore, the reduction of piperidin-3-ones can be achieved with high diastereoselectivity. whiterose.ac.uk For instance, the Luche reduction of N-tosyl-2-butyl-5-methoxypiperidin-3-one yields the corresponding cis-3-hydroxy-piperidine derivative. whiterose.ac.uk

| Precursor | Reaction | Product | Key Features |

| 4-Piperidone | Reduction | 4-Hydroxypiperidine | Versatile intermediate for further functionalization. dtic.mil |

| Tetrahydropyridin-3-ol | Dihydroxylation (Upjohn or Donohoe) | Piperidine-3,4-diol | Diastereoselectivity depends on reaction conditions and substrate. nih.govwhiterose.ac.uk |

| Piperidin-3-one | Luche Reduction | cis-3-Hydroxypiperidine | Diastereoselective reduction. whiterose.ac.uk |

Asymmetric and Enantioselective Synthesis of cis-3,4-Piperidinediol, 1-methyl- Analogs

The development of asymmetric and enantioselective methods is paramount for the synthesis of chiral piperidine derivatives with defined stereochemistry. Several strategies have been employed to achieve the enantioselective synthesis of piperidine alkaloids and related compounds, which can be adapted for the synthesis of cis-3,4-piperidinediol, 1-methyl- analogs. acs.orgnih.govresearchgate.netresearchgate.netnih.gov

One approach utilizes a chiral pool strategy, starting from readily available chiral molecules like phenylglycinol. acs.orgnih.gov For instance, a phenylglycinol-derived δ-lactam can serve as a common intermediate for the enantioselective synthesis of various piperidine alkaloids. acs.orgnih.gov

Asymmetric catalysis offers another powerful tool. Copper-catalyzed asymmetric cyclizative aminoboration of unsaturated amines has been developed for the synthesis of chiral 2,3-cis-disubstituted piperidines with excellent enantioselectivity. researchgate.net This method has been applied to the synthesis of key chiral intermediates for pharmaceuticals. researchgate.net

Furthermore, asymmetric synthesis of N-protected 3-methylpiperidin-2-one (B1294715) has been reported, where the stereochemistry is controlled during an alkylation step. researchgate.net The choice of protecting group on a hydroxyl substituent influences the diastereomeric excess of the product. researchgate.net

While the direct asymmetric synthesis of cis-3,4-piperidinediol, 1-methyl- is not explicitly detailed in the provided context, the principles and methodologies described for the synthesis of other chiral piperidine analogs can be applied to achieve this goal. For example, the asymmetric dihydroxylation of a suitable N-methyl-1,2,3,6-tetrahydropyridine precursor using chiral ligands could provide an enantioselective route to the desired diol.

| Method | Key Features | Example Application |

| Chiral Pool Synthesis | Utilizes readily available chiral starting materials. | Enantioselective synthesis of piperidine alkaloids from a phenylglycinol-derived δ-lactam. acs.orgnih.gov |

| Asymmetric Catalysis | Employs chiral catalysts to induce enantioselectivity. | Copper-catalyzed asymmetric cyclizative aminoboration for chiral 2,3-cis-disubstituted piperidines. researchgate.net |

| Asymmetric Alkylation | Controls stereochemistry during C-C bond formation. | Asymmetric synthesis of N-protected 3-methylpiperidin-2-one. researchgate.net |

Biocatalytic Approaches (e.g., Yeast Reductions) for Stereoselective Transformations

Biocatalysis has emerged as a powerful tool for the synthesis of chiral molecules, offering high stereoselectivity under mild reaction conditions. Yeast-mediated reductions, in particular, have been effectively employed for the stereoselective synthesis of chiral alcohols and their derivatives, which are key intermediates in the synthesis of complex molecules.

Whole-cell biocatalysis using various yeast strains can achieve stereoselective oxidation of meso diols to produce chiral lactones, which can then be converted to the desired piperidinediol. mdpi.com For instance, strains of Candida and Rhodotorula have demonstrated high efficiency in these transformations. mdpi.com The stereochemical outcome of these reactions is governed by the specific enzymes present in the yeast, which selectively recognize one enantiomer or a specific prochiral center.

Yeast strains such as Rhodotorula glutinis, Rhodotorula rubra, and Saccharomyces cerevisiae are known to reduce keto groups according to Prelog's rule, preferentially forming alcohols with an (S)-configuration at the newly formed stereocenter. nih.gov This predictability is valuable in designing synthetic routes to specific stereoisomers of piperidinediols. The process often involves the reduction of a suitable precursor, such as a diketone or a ketol, where the yeast enzymes control the stereochemistry of the resulting diol. The reaction conditions, including pH and temperature, can be optimized to enhance the yield and stereoselectivity of the transformation. nih.gov

Table 1: Examples of Yeast-Mediated Stereoselective Reductions

| Yeast Strain | Substrate Type | Product Configuration | Reference |

| Rhodotorula rubra KCh 82 | Racemic keto-lactone | (3R,5S,1'S)-hydroxylactone | nih.gov |

| Saccharomyces cerevisiae | Racemic keto-lactone | Preferential (S)-alcohol | nih.gov |

| Candida pelliculosa ZP22 | meso diol | (+)-(3aR,7aS)-cis-lactone | mdpi.com |

Chiral Auxiliary and Organocatalytic Methods

Chiral auxiliary-based and organocatalytic methods provide robust alternatives for the asymmetric synthesis of substituted piperidines, enabling the formation of multiple stereocenters with high control.

Chiral Auxiliary Methods: Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a reaction. sigmaaldrich.com After the desired stereoselective transformation, the auxiliary can be removed and ideally recycled. sigmaaldrich.com For the synthesis of substituted piperidines, chiral auxiliaries can be used in various reactions, including Michael additions and alkylations, to establish the desired stereocenters. For example, iron-based chiral auxiliaries have been used to control the stereochemistry of acyl ligands in reactions that form carbon-carbon bonds, which can be a key step in building the piperidine ring. iupac.org

Organocatalytic Methods: Organocatalysis utilizes small organic molecules to catalyze chemical transformations. nih.govacs.org This field has provided powerful tools for the enantioselective synthesis of heterocyclic compounds, including piperidines. nih.govacs.org Domino reactions, where multiple bonds are formed in a single operation, are particularly efficient. For instance, a domino Michael addition/aminalization process catalyzed by an O-TMS protected diphenylprolinol can be used to synthesize polysubstituted piperidines with up to four contiguous stereocenters with excellent enantioselectivity. nih.govacs.org Chiral phosphoric acids have also been employed as catalysts in the asymmetric synthesis of highly functionalized piperidines. rsc.org These methods often proceed through the formation of chiral iminium or enamine intermediates, which control the facial selectivity of subsequent bond-forming steps.

Recent advances have demonstrated the copper-catalyzed asymmetric cyclizative aminoboration of alkenes to produce 2,3-cis-disubstituted piperidines with high enantioselectivity. researchgate.net This method offers a direct route to the cis-diastereomer, which is often challenging to obtain selectively. researchgate.netwhiterose.ac.uk

Table 2: Comparison of Chiral Auxiliary and Organocatalytic Methods for Piperidine Synthesis

| Method | Catalyst/Auxiliary | Key Reaction Type | Stereocontrol | Reference |

| Chiral Auxiliary | Iron-based complexes | Michael Addition/Alkylation | High diastereoselectivity | iupac.org |

| Organocatalysis | O-TMS protected diphenylprolinol | Domino Michael/Aminalization | Excellent enantioselectivity | nih.govacs.org |

| Organocatalysis | Chiral Phosphoric Acid | Aza-Diels-Alder | High enantioselectivity | rsc.org |

| Organocatalysis | Cu/(S,S)-Ph-BPE | Cyclizative Aminoboration | Excellent enantioselectivity | researchgate.net |

Chemoenzymatic Synthetic Pathways

Chemoenzymatic synthesis combines the advantages of chemical and enzymatic reactions to create efficient and selective synthetic routes. nih.gov This approach is particularly powerful for the synthesis of complex molecules like substituted piperidines, where enzymes can be used for key stereoselective steps that are difficult to achieve with traditional chemical methods.

A common chemoenzymatic strategy involves the use of transaminases for the stereoselective amination of a prochiral ketone. researchgate.net The resulting chiral amine can then undergo further chemical transformations, such as cyclization and reduction, to form the desired piperidine ring. For example, the regioselective monoamination of a 1,5-diketone catalyzed by an ω-transaminase can lead to an aminoketone that spontaneously cyclizes to a Δ¹-piperideine. researchgate.net Subsequent diastereoselective reduction of this intermediate yields the target piperidine. By selecting the appropriate transaminase (either (R)- or (S)-selective) and a suitable chemical reducing agent, all four possible diastereomers of a 2,6-disubstituted piperidine can be accessed. researchgate.net

Hybrid bio-organocatalytic cascades have also been developed, where a transaminase generates a reactive intermediate that then enters an organocatalytic cycle to build the complexity of the final product. nih.gov This integration of biocatalysis and organocatalysis represents a cutting-edge approach to the efficient synthesis of chiral piperidine alkaloids and their analogues. nih.gov

Stereochemical Control and Resolution of 3,4 Piperidinediol, 1 Methyl

Principles of Stereoisomerism in Substituted Piperidines

The stereochemistry of substituted piperidines is a cornerstone of their function and is dictated by the spatial arrangement of atoms. The presence of chiral centers and the conformational flexibility of the piperidine (B6355638) ring are the primary determinants of the molecule's three-dimensional structure.

In the case of 3,4-piperidinediol, 1-methyl-, the carbon atoms at the 3 and 4 positions are chiral centers, assuming they are not part of a meso compound. This leads to the possibility of multiple stereoisomers. The relationships between these isomers can be categorized as either enantiomeric or diastereomeric.

Enantiomers are non-superimposable mirror images of each other. For a molecule with two chiral centers, such as 3,4-piperidinediol, 1-methyl-, there can be pairs of enantiomers (e.g., (3R,4R) and (3S,4S); (3R,4S) and (3S,4R)). These pairs have identical physical properties except for their interaction with plane-polarized light and other chiral molecules.

Diastereomers are stereoisomers that are not mirror images of each other. researchgate.netyoutube.com For example, the (3R,4R) isomer is a diastereomer of the (3R,4S) and (3S,4R) isomers. Diastereomers have different physical and chemical properties, which is a key principle exploited in their separation. researchgate.net

The cis configuration of 3,4-piperidinediol, 1-methyl- indicates that the hydroxyl groups at positions 3 and 4 are on the same side of the piperidine ring. This gives rise to two possible enantiomeric pairs: (3R,4S)-1-methyl-3,4-piperidinediol and (3S,4R)-1-methyl-3,4-piperidinediol. It is important to note that if the substituents at C3 and C4 were identical and the N-methyl group was absent, a meso compound could exist, which is an achiral compound with chiral centers due to an internal plane of symmetry. libretexts.org

| Stereoisomer Relationship | Description | Example with 3,4-Piperidinediol, 1-methyl- |

| Enantiomers | Non-superimposable mirror images. | (3R,4S) and (3S,4R) isomers |

| Diastereomers | Stereoisomers that are not mirror images. | The cis isomers are diastereomers of the trans isomers. |

The piperidine ring, similar to cyclohexane, predominantly adopts a chair conformation to minimize angular and torsional strain. ijrst.com However, the presence of the nitrogen atom introduces additional complexities. Unlike cyclohexane, piperidine has two distinct chair conformations due to nitrogen inversion, where the lone pair on the nitrogen can be in either an axial or equatorial position. ijrst.com

For N-methylpiperidine, the equatorial conformation of the methyl group is significantly more stable than the axial conformation due to steric hindrance. ijrst.com The substituents at the 3 and 4 positions in cis-1-methyl-3,4-piperidinediol will also have preferred orientations to minimize steric interactions. In the most stable chair conformation, bulky substituents will preferentially occupy equatorial positions. Therefore, the cis-diol will likely exist in a chair conformation where one hydroxyl group is axial and the other is equatorial, or in a twist-boat conformation to alleviate 1,3-diaxial interactions. The specific conformational preference can be influenced by solvent polarity and intramolecular hydrogen bonding between the hydroxyl groups. While the chair conformation is generally more stable, twist-boat conformations can be stabilized by specific interactions in certain molecular environments. nih.gov

| Conformation | Relative Stability | Key Features |

| Chair | Generally most stable | Minimizes angular and torsional strain. ijrst.com Substituents can be axial or equatorial. |

| Twist-Boat | Generally less stable | Can be stabilized by specific intramolecular interactions. nih.gov |

Methods for Chiral Resolution and Enantiomeric Enrichment

The separation of enantiomers, a process known as chiral resolution, is crucial for obtaining stereochemically pure compounds. This is particularly important in the pharmaceutical industry, as different enantiomers can have vastly different biological activities.

One of the oldest and most widely used methods for resolving a racemic mixture is through the formation of diastereomeric salts. This technique leverages the principle that diastereomers have different physical properties, including solubility. researchgate.net

The process involves reacting the racemic mixture of cis-1-methyl-3,4-piperidinediol, which is basic due to the nitrogen atom, with a single enantiomer of a chiral acid (a resolving agent). This reaction forms a mixture of two diastereomeric salts. Due to their different solubilities, one diastereomeric salt will preferentially crystallize from a suitable solvent. The crystallized salt can then be separated by filtration, and the desired enantiomer of the piperidinediol can be recovered by treatment with a base to neutralize the chiral acid.

Commonly Used Chiral Acids for Resolution:

Tartaric acid

Mandelic acid

Camphorsulfonic acid

Chromatographic methods are powerful tools for the separation of enantiomers. These techniques rely on the differential interaction of the enantiomers with a chiral stationary phase (CSP).

High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase: This is a common analytical and preparative method for separating enantiomers. The racemic mixture is passed through a column packed with a CSP. The enantiomers interact differently with the CSP, leading to different retention times and thus their separation.

Simulated Moving Bed (SMB) Chromatography: For large-scale industrial separations, SMB chromatography is a highly efficient and continuous process. It simulates the counter-current movement of the solid stationary phase and the liquid mobile phase. This technique is particularly advantageous for separating binary mixtures, such as a pair of enantiomers, and can significantly reduce solvent consumption compared to batch chromatography.

| Chromatographic Technique | Principle of Separation | Scale of Operation |

| Chiral HPLC | Differential interaction with a chiral stationary phase. | Analytical to Preparative |

| Simulated Moving Bed (SMB) | Continuous counter-current simulation of stationary and mobile phases. | Large-scale/Industrial |

Catalytic kinetic resolution is a dynamic method that exploits the different reaction rates of enantiomers with a chiral catalyst. In this process, a racemic mixture is subjected to a reaction in the presence of a chiral catalyst that preferentially catalyzes the transformation of one enantiomer over the other.

This results in a mixture of the unreacted, enantiomerically enriched starting material and the product, which is also enantiomerically enriched. The key advantage of this method is the potential for high enantiomeric excess in both the recovered starting material and the product. For cis-1-methyl-3,4-piperidinediol, a potential kinetic resolution strategy could involve the enantioselective acylation or oxidation of one of the hydroxyl groups, catalyzed by a chiral enzyme (e.g., a lipase) or a synthetic chiral catalyst.

Advanced Spectroscopic and Analytical Techniques for Structural and Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

NMR spectroscopy is a cornerstone technique for the structural and stereochemical elucidation of organic molecules like cis-1-methyl-3,4-piperidinediol. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, allowing for the precise determination of the molecule's structure and the relative orientation of its substituents.

¹H NMR and ¹³C NMR Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for characterizing the molecular framework of cis-1-methyl-3,4-piperidinediol. In ¹H NMR, the chemical shifts, splitting patterns (multiplicity), and coupling constants of the proton signals provide information about the connectivity of protons and the dihedral angles between them, which is crucial for determining the cis stereochemistry of the hydroxyl groups. For ¹³C NMR, the number of signals indicates the number of unique carbon environments, and their chemical shifts are indicative of the type of carbon atom (e.g., attached to an oxygen or nitrogen).

Hypothetical ¹H NMR Data for cis-1-methyl-3,4-piperidinediol: This table is based on expected values for a compound of this structure and is for illustrative purposes.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~3.8-4.0 | m | 2H | H-3, H-4 |

| ~2.8-3.0 | m | 2H | H-2e, H-6e |

| ~2.3 | s | 3H | N-CH₃ |

| ~2.1-2.3 | m | 2H | H-2a, H-6a |

| ~1.7-1.9 | m | 2H | H-5 |

Hypothetical ¹³C NMR Data for cis-1-methyl-3,4-piperidinediol: This table is based on expected values for a compound of this structure and is for illustrative purposes.

| Chemical Shift (ppm) | Assignment |

|---|---|

| ~70-75 | C-3, C-4 |

| ~55-60 | C-2, C-6 |

| ~45 | N-CH₃ |

| ~30-35 | C-5 |

Two-Dimensional NMR Techniques (e.g., NOESY) for Relative Stereochemistry Determination

Two-dimensional (2D) NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are powerful for confirming the relative stereochemistry of substituents on a ring system. In a NOESY experiment, cross-peaks are observed between protons that are close in space, regardless of whether they are directly bonded. For cis-1-methyl-3,4-piperidinediol, NOESY spectra would be expected to show correlations between the axial or equatorial protons on adjacent carbons, which helps to definitively establish the cis relationship of the hydroxyl groups. For instance, a NOESY experiment could reveal spatial proximity between the protons on C-3 and C-4, confirming their orientation on the same side of the piperidine (B6355638) ring.

Chiral Shift Reagents for Enantiomeric Purity Assessment

Since cis-1-methyl-3,4-piperidinediol is a chiral molecule, it can exist as a pair of enantiomers. Chiral shift reagents are lanthanide complexes that can be added to an NMR sample to induce different chemical shifts for the protons of each enantiomer. This allows for the determination of the enantiomeric purity of the sample by integrating the signals corresponding to each enantiomer in the ¹H NMR spectrum.

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy provide complementary information to NMR by probing the vibrational and electronic energy levels of the molecule.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. For cis-1-methyl-3,4-piperidinediol, the IR spectrum would be characterized by the presence of a broad absorption band in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibrations of the hydroxyl groups. The C-H stretching vibrations of the piperidine ring and the N-methyl group would appear in the 2800-3000 cm⁻¹ region.

Hypothetical IR Absorption Data for cis-1-methyl-3,4-piperidinediol: This table is based on expected values for a compound with these functional groups.

| Frequency (cm⁻¹) | Vibration | Functional Group |

|---|---|---|

| 3200-3600 (broad) | O-H stretch | Hydroxyl |

| 2950-3000 | C-H stretch | Alkane |

| 2800-2850 | C-H stretch | N-CH₃ |

| 1000-1200 | C-O stretch | Alcohol |

Mass Spectrometry for Molecular Characterization

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis. For cis-1-methyl-3,4-piperidinediol, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of water, a methyl group, or other small fragments from the piperidine ring, providing further evidence for the proposed structure.

Hypothetical Mass Spectrometry Data for cis-1-methyl-3,4-piperidinediol: This table is based on the expected molecular weight and potential fragmentation patterns.

| m/z | Interpretation |

|---|---|

| 131 | [M]⁺ (Molecular Ion) |

| 116 | [M - CH₃]⁺ |

| 113 | [M - H₂O]⁺ |

| 98 | [M - H₂O - CH₃]⁺ |

X-ray Diffraction Crystallography for Absolute Stereochemistry and Conformation

X-ray diffraction crystallography is an indispensable technique for the unambiguous determination of the three-dimensional structure of crystalline compounds, providing precise information on bond lengths, bond angles, and torsional angles. This method is paramount for establishing the absolute stereochemistry and preferred solid-state conformation of chiral molecules like cis-1-methyl-3,4-piperidinediol.

The application of single-crystal X-ray diffraction to piperidine derivatives confirms their molecular geometry. For cis-1-methyl-3,4-piperidinediol, this analysis would definitively prove the cis orientation of the two hydroxyl groups relative to the piperidine ring. The piperidine ring itself typically adopts a stable chair conformation to minimize steric and torsional strain. In the crystalline state, the molecules are held together by a network of intermolecular forces, with hydrogen bonding involving the hydroxyl groups playing a crucial stabilizing role.

Determining the absolute configuration of a chiral, enantiomerically pure compound is a more complex challenge that X-ray crystallography can address. This is often achieved through the anomalous dispersion effect, where the presence of a heavier atom (heavier than oxygen) in the crystal structure can lead to measurable differences in diffraction intensities (Bijvoet pairs). For light-atom molecules like cis-1-methyl-3,4-piperidinediol, this effect is weak. In such cases, the absolute configuration can be determined by co-crystallization with a chiral auxiliary of a known absolute configuration. The Flack parameter is a critical value derived from the crystallographic refinement that indicates the correctness of the assigned absolute stereochemistry, with a value close to zero for the correct enantiomer.

Representative Crystallographic Data for a Piperidine Derivative

| Parameter | Representative Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~8-17 |

| b (Å) | ~10-16 |

| c (Å) | ~11-18 |

| β (°) | ~98-105 |

| Volume (ų) | ~790-4225 |

Note: This data is illustrative and represents a range of values observed for various piperidine derivatives.

Other Advanced Analytical Methodologies for Compound Characterization

A comprehensive characterization of cis-1-methyl-3,4-piperidinediol requires a combination of advanced analytical techniques to confirm its structure, purity, and stereochemistry in both solid and solution states.

Mass Spectrometry (MS): Mass spectrometry is essential for determining the molecular weight and elemental composition of the compound. Electrospray ionization (ESI) is particularly suitable for polar molecules like piperidinols and is often used to generate the protonated molecular ion [M+H]⁺. High-resolution mass spectrometry (HRMS) provides an exact mass, which can be used to confirm the molecular formula. Tandem mass spectrometry (MS/MS) experiments induce fragmentation of the parent ion. For piperidine alkaloids, characteristic fragmentation patterns, such as the neutral loss of water from the hydroxyl groups, provide valuable structural information and help to confirm the connectivity of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for elucidating the detailed structure of molecules in solution.

¹H and ¹³C NMR: These one-dimensional spectra provide information about the chemical environment of the hydrogen and carbon atoms, respectively. The chemical shifts and coupling constants in ¹H NMR can help determine the relative stereochemistry of the substituents on the piperidine ring.

2D NMR Techniques: Advanced two-dimensional NMR experiments are crucial for unambiguous assignments.

COSY (Correlation Spectroscopy): Identifies proton-proton (H-H) coupling networks, establishing which protons are adjacent to each other.

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbon atoms.

Chromatographic Techniques: Chromatography is the primary method for assessing the purity of a compound and for separating isomers.

High-Performance Liquid Chromatography (HPLC): HPLC is widely used to separate mixtures and determine the purity of compounds. To separate the enantiomers of cis-1-methyl-3,4-piperidinediol, a chiral stationary phase (CSP) is required. Polysaccharide-based CSPs are commonly used for this purpose. The separation of diastereomers, such as separating the cis from the trans isomer, can often be achieved on standard non-chiral phases like silica (B1680970) gel or C18.

Gas Chromatography (GC): GC, often coupled with a mass spectrometer (GC-MS), can also be used for analysis. Due to the low volatility of the diol, derivatization of the hydroxyl groups (e.g., to form silyl (B83357) ethers or esters) is typically necessary before analysis.

Theoretical and Computational Investigations of 3,4 Piperidinediol, 1 Methyl Systems

Quantum Chemical Calculations for Structural Properties

Quantum chemical calculations are instrumental in determining the three-dimensional structures and electronic properties of molecules with a high degree of accuracy. For cis-1-methyl-3,4-piperidinediol, these methods elucidate the preferred spatial arrangements of atoms and the nature of chemical bonds, which are fundamental to understanding its chemical behavior.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied in chemistry and materials science to predict molecular geometries, vibrational frequencies, and other properties. In the context of cis-1-methyl-3,4-piperidinediol, DFT studies are crucial for identifying the most stable conformations of the molecule.

The piperidine (B6355638) ring can adopt several conformations, primarily chair and boat forms. For substituted piperidines like the cis-1-methyl-3,4-diol variant, the orientation of the substituents (axial or equatorial) significantly influences the conformational stability. youtube.com DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-31G(d)), can predict the relative energies of these different conformations. nih.gov For cis-1,3-disubstituted cyclohexanes, which are structurally analogous to the piperidine system , the most stable chair conformation is the one that maximizes the number of substituents in the equatorial position to minimize steric hindrance from 1,3-diaxial interactions. youtube.com

Table 1: Representative DFT Functionals and Basis Sets for Piperidine Systems

| Functional | Basis Set | Typical Application |

|---|---|---|

| B3LYP | 6-31G(d) | Geometry optimization, vibrational frequencies nih.gov |

| B3LYP | 6-311++G(d,p) | More accurate energy calculations, solvent effects rsc.org |

| M06-2X | 6-311+G(d,p) | Systems with significant non-covalent interactions |

This table is for illustrative purposes and the choice of functional and basis set depends on the specific properties being investigated.

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge distribution, hybridization, and intermolecular interactions within a molecule. youtube.comyoutube.com It provides a localized picture of chemical bonding by transforming the calculated molecular orbitals into a set of localized natural bond orbitals. youtube.com

For cis-1-methyl-3,4-piperidinediol, NBO analysis can elucidate the nature of the intramolecular hydrogen bonding between the hydroxyl groups and the nitrogen atom. It quantifies the delocalization of electron density from a filled donor NBO (like a lone pair on oxygen or nitrogen) to an empty acceptor NBO (like an antibonding orbital of a C-H or O-H bond). scirp.org This delocalization energy, often referred to as E(2), provides a measure of the strength of the hyperconjugative or hydrogen-bonding interaction. scirp.org

NBO analysis can also provide insights into the hybridization of the atoms in the molecule, which can deviate from the idealized sp3 hybridization for the carbon and nitrogen atoms of the piperidine ring due to ring strain and substituent effects. youtube.com The natural charges on each atom, calculated through NBO analysis, offer a more chemically intuitive picture of the charge distribution than other population analysis methods. youtube.com

The properties and behavior of molecules can be significantly influenced by their environment, particularly the solvent. Theoretical calculations can account for solvent effects using various models, with the Polarizable Continuum Model (PCM) being one of the most common. rsc.org In the PCM method, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute is placed in a cavity within this medium. rsc.orgrsc.org

For cis-1-methyl-3,4-piperidinediol, PCM calculations can be used to study how the conformational equilibrium and the strength of intramolecular hydrogen bonds are affected by solvents of different polarities. rsc.org For instance, polar solvents may stabilize conformations with a larger dipole moment and can compete with intramolecular hydrogen bonds by forming intermolecular hydrogen bonds with the solute. Studies on similar molecules have shown that properties like NMR chemical shifts and electronic transition energies are sensitive to solvent effects, and PCM can provide accurate predictions when combined with DFT. rsc.orgrsc.org The choice of solvent can also impact reaction rates and equilibria, and PCM can be used to rationalize these observations. ajgreenchem.comresearchgate.net

Computational Modeling of Reaction Mechanisms

Computational modeling is a powerful tool for elucidating the detailed pathways of chemical reactions, including the identification of transient intermediates and transition states. This is particularly valuable for understanding stereoselective reactions, where the formation of one stereoisomer is favored over others.

The synthesis of substituted piperidines often involves stereoselective steps. whiterose.ac.ukacs.orgnih.govnih.gov Computational modeling can help to understand the origins of this stereoselectivity. For reactions leading to or involving cis-1-methyl-3,4-piperidinediol, theoretical calculations can be used to model the different possible reaction pathways and determine which one is energetically more favorable.

For example, in the hydrogenation of a corresponding substituted pyridine (B92270), the catalyst can approach the ring from different faces, leading to different stereoisomers. whiterose.ac.uknih.gov Computational modeling can simulate the interaction of the substrate with the catalyst surface to predict the preferred mode of addition. Similarly, in ring-forming reactions, the cyclization can proceed through different transition states, each leading to a specific stereoisomer. By calculating the energies of these transition states, the stereochemical outcome of the reaction can be predicted. nih.gov

The transition state is the highest energy point along the reaction coordinate and represents the bottleneck of a chemical reaction. nih.gov Locating and characterizing the transition state is a key aspect of computational reaction modeling. For reactions involving cis-1-methyl-3,4-piperidinediol, transition state analysis can provide detailed information about the geometry and electronic structure of the molecule at the point of bond making or breaking.

Prediction and Validation of Spectroscopic Data

The theoretical prediction and subsequent experimental validation of spectroscopic data are crucial for the structural elucidation of molecules like cis-1-methyl-3,4-piperidinediol. Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool in this regard. nih.gov By calculating parameters such as Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies (Infrared spectroscopy), a theoretical spectrum can be generated and compared against experimental findings. This comparative analysis helps in confirming the proposed structure and understanding its electronic and conformational properties.

Methodology of Spectroscopic Prediction

The process typically begins with a conformational analysis to identify the most stable geometries of the molecule. For cis-1-methyl-3,4-piperidinediol, this would involve considering the various chair and boat conformations of the piperidine ring, as well as the relative orientations of the methyl and hydroxyl substituents. The relative energies of these conformers are calculated to determine their population distribution at a given temperature.

Following the identification of the lowest energy conformers, spectroscopic parameters are calculated. For NMR spectroscopy, the Gauge-Independent Atomic Orbital (GIAO) method is commonly employed within a DFT framework to predict ¹H and ¹³C chemical shifts. researchgate.net Similarly, for Infrared (IR) spectroscopy, the vibrational frequencies and their corresponding intensities are calculated. These theoretical values are often scaled to correct for systematic errors inherent in the computational methods.

The accuracy of these predictions is highly dependent on the level of theory and the basis set used in the calculations. nih.gov Validation is achieved by comparing the calculated spectra with experimentally obtained spectra. A strong correlation between the predicted and experimental data provides confidence in the structural assignment. mdpi.com

Predicted Spectroscopic Data

While specific experimental and fully validated computational studies on cis-1-methyl-3,4-piperidinediol are not extensively available in the public domain, we can construct a hypothetical representation of predicted spectroscopic data based on methodologies applied to similar piperidine derivatives. researchgate.netresearchgate.net The following tables illustrate the type of data that would be generated in such a study.

Predicted ¹H and ¹³C NMR Chemical Shifts

The predicted chemical shifts are influenced by the electronic environment of each nucleus. For instance, the protons and carbons attached to or near the electronegative oxygen and nitrogen atoms would be expected to resonate at a lower field (higher ppm values). The cis relationship of the hydroxyl groups would also have a distinct effect on the chemical shifts of the neighboring protons due to specific stereoelectronic interactions.

Table 1: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for cis-1-methyl-3,4-piperidinediol

| Atom Number | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |

| 1 (N-CH₃) | 42.5 | 2.30 |

| 2 | 58.0 | 2.85 (axial), 2.60 (equatorial) |

| 3 | 70.0 | 3.80 |

| 4 | 72.0 | 3.95 |

| 5 | 30.0 | 1.80 (axial), 1.65 (equatorial) |

| 6 | 55.0 | 2.70 (axial), 2.45 (equatorial) |

Note: This data is illustrative and not based on experimentally verified results for this specific compound.

Predicted Infrared (IR) Vibrational Frequencies

The IR spectrum is characterized by absorption bands corresponding to specific molecular vibrations. For cis-1-methyl-3,4-piperidinediol, key vibrational modes would include the O-H stretching of the hydroxyl groups, C-H stretching of the methyl and methylene (B1212753) groups, C-N stretching, and C-O stretching. The presence of intramolecular hydrogen bonding between the two cis-hydroxyl groups would likely be observable as a broadening and shifting of the O-H stretching band.

Table 2: Hypothetical Predicted IR Vibrational Frequencies for cis-1-methyl-3,4-piperidinediol

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Predicted Intensity |

| O-H Stretch (Hydrogen Bonded) | 3450 | Strong, Broad |

| C-H Stretch (CH₃, CH₂) | 2850-2960 | Medium to Strong |

| C-O Stretch | 1050-1150 | Strong |

| C-N Stretch | 1180-1250 | Medium |

| C-C Stretch | 900-1100 | Weak to Medium |

Note: This data is illustrative and not based on experimentally verified results for this specific compound.

The validation of such predicted data through experimental work is a critical step in the comprehensive characterization of cis-1-methyl-3,4-piperidinediol. The close agreement between theoretical and experimental spectra would not only confirm the molecule's structure but also provide insights into its conformational preferences and intramolecular interactions. mdpi.com

Mechanistic Insights into Reactions Involving 3,4 Piperidinediol, 1 Methyl and Its Precursors

Mechanistic Pathways of Piperidine (B6355638) Ring Formation

The construction of the piperidine ring, the core structure of cis-1-methyl-3,4-piperidinediol, can be achieved through various mechanistic pathways, often involving intramolecular cyclization of a linear precursor. A predominant method is intramolecular reductive amination. researchgate.net This process typically begins with the condensation of an amine with a carbonyl group within the same molecule to form a cyclic iminium ion intermediate. researchgate.netnih.gov Subsequent reduction of this iminium ion, facilitated by a reducing agent like sodium cyanoborohydride, yields the piperidine ring. nih.gov The reaction cascade can be initiated from precursors such as amino-aldehydes or amino-ketones. researchgate.netnih.gov

For instance, the synthesis of substituted piperidines can proceed from a 1,5-dicarbonyl compound, which undergoes a double reductive amination with an amine source. nih.gov Kiss et al. demonstrated a stereocontrolled synthesis starting from racemic cyclic diols, which are oxidatively opened to an unstable dialdehyde (B1249045). This dialdehyde then immediately undergoes a double reductive amination and ring closure with a fluorine-containing quaternary ammonium (B1175870) salt to form the piperidine ring. nih.gov

Another powerful strategy involves the [5+1] annulation, where a five-carbon chain containing terminal functional groups reacts with an amine. mdpi.com A notable example is the hydrogen borrowing annulation of diols catalyzed by iridium(III) complexes. nih.gov The mechanism involves the oxidation of a diol to a dialdehyde, followed by a double intermolecular amination with a primary amine, and subsequent intramolecular cyclization and reduction to form the piperidine structure. nih.govmdpi.com

Radical-mediated cyclizations offer another avenue. nih.gov For example, an N-radical approach can be initiated through electrolysis or catalysis with copper(I) or copper(II) salts. mdpi.com These reactions often involve a 1,6-hydrogen atom transfer, leading to the formation of the six-membered piperidine ring. mdpi.com

Stereoselectivity-Governing Mechanisms in Piperidine Synthesis

Achieving the specific cis-diol stereochemistry of 1-methyl-3,4-piperidinediol requires precise control over the reaction mechanism. Stereoselectivity can be governed by several factors, including the choice of catalyst, the nature of the starting materials, and the reaction conditions.

Diastereoselective Reductions: The reduction of a cyclic precursor is often the stereochemistry-determining step. For example, the diastereoselective reduction of a tetrahydropyridine (B1245486) intermediate can lead to specific stereoisomers. acs.org The stereochemical outcome is influenced by the steric hindrance presented by existing substituents on the ring, which directs the approach of the reducing agent. acs.org For instance, in the reduction of substituted pyridinium (B92312) salts with an iridium(I) catalyst, the configuration of the final product is determined by the stereoselective protonation of an enamine intermediate. nih.gov Similarly, diastereoselective reduction of a piperidone can be used to install the desired hydroxyl group stereochemistry.

Substrate-Controlled Stereoselectivity: The inherent chirality in a starting material can direct the formation of new stereocenters. Syntheses starting from the chiral pool, such as amino acids like L-serine or L-malic acid, can produce enantiomerically pure piperidines. researchgate.netwhiterose.ac.uk In a formal [4+2] cyclization between chloro-homoserine (derived from a chiral amino acid) and an alkyne, followed by a diastereoselective reduction, a highly substituted piperidine was formed as a single enantio- and diastereomer. acs.org The existing stereocenter from the amino acid dictates the facial selectivity of the subsequent reduction step.

Catalyst-Controlled Stereoselectivity: The choice of catalyst is paramount in many stereoselective transformations. Asymmetric hydrogenation using chiral catalysts, such as those based on rhodium(I) or ruthenium(II), can produce piperidines with high enantiomeric excess. nih.gov In rhodium-catalyzed asymmetric carbometalation of dihydropyridines, the chiral ligand on the metal center controls the enantioselectivity of the C-C bond formation, leading to enantioenriched 3-substituted tetrahydropyridines which can be further reduced to piperidines. acs.org Sather et al. reported a diastereoselective [5+1] annulation where the use of a ketone substrate led to trans-selectivity, while an aldehyde substrate favored cis-selectivity, demonstrating how the substrate and reaction type can govern the stereochemical outcome. mdpi.com

The following table summarizes how different synthetic strategies influence the stereochemical outcome in piperidine synthesis.

| Synthetic Strategy | Mechanism | Stereochemical Control | Typical Outcome |

| Diastereoselective Reduction | Reduction of a cyclic imine or ketone precursor. | Approach of the reducing agent is directed by existing substituents. | cis or trans isomers depending on steric hindrance. acs.org |

| Chiral Pool Synthesis | Use of enantiopure starting materials (e.g., amino acids). | Inherent chirality of the substrate directs new stereocenter formation. | Single enantiomer/diastereomer. acs.org |

| Catalytic Asymmetric Hydrogenation | Hydrogenation of pyridinium salts or tetrahydropyridines. | Chiral metal catalysts (e.g., Rh, Ru) create a chiral environment. | High enantiomeric excess (e.e.). nih.gov |

| [5+1] Annulation | Reaction of an amine with a C5-dialdehyde or diketone. | Substrate type (aldehyde vs. ketone) can determine diastereoselectivity. | Predictable diastereoselectivity (cis or trans). mdpi.com |

Mechanistic Aspects of Chiral Resolution Processes

When a synthesis produces a racemic or diastereomeric mixture of piperidinediols, chiral resolution is required to isolate the desired stereoisomer. Kinetic resolution is a common technique where one enantiomer in a racemic mixture reacts faster with a chiral catalyst or reagent, leaving the less reactive enantiomer enriched. wikipedia.org

Enzymatic Kinetic Resolution: Enzymes are highly effective chiral catalysts for resolving alcohols and diols. Lipases, for instance, are frequently used to catalyze the enantioselective acylation of diols. wikipedia.org In a typical mechanism, the enzyme selectively acylates one of the enantiomers of the diol, allowing for the separation of the acylated product from the unreacted enantiomer. acs.org For example, a process for the kinetic resolution of trans-cycloalkane-1,2-diols utilizes an enantioselective Steglich esterification, where a chiral peptide catalyst promotes the acylation of one enantiomer with a carboxylic acid. acs.orgnih.gov Similarly, N-heterocyclic carbene (NHC) catalysis can be used for the kinetic resolution of 1,2-diols through a site- and enantioselective oxidative acylation reaction. ntu.edu.sg

Non-Enzymatic Kinetic Resolution: Synthetic chiral catalysts can also be employed for kinetic resolution. For instance, a copper-hydride catalyst bearing a chiral ligand can facilitate the enantioselective dehydrogenative silylation of 1,3-diols. acs.org The mechanism involves the selective formation of a silyl (B83357) ether with one enantiomer of the diol, which allows it to be separated from the unreacted enantiomer. The selectivity in this process is highly dependent on the structure of both the chiral ligand and the hydrosilane reagent. acs.org

Reactivity and Selectivity in Functionalization Reactions of Piperidinediols

The hydroxyl groups and the tertiary amine of a piperidinediol like cis-1-methyl-3,4-piperidinediol are sites for further functionalization. The inherent stereochemistry and the presence of the nitrogen atom mechanistically influence the reactivity and selectivity of these subsequent reactions.

Site-Selectivity in C-H Functionalization: Direct functionalization of the piperidine ring's C-H bonds is a powerful but challenging strategy. The nitrogen atom electronically influences the reactivity of adjacent C-H bonds. The C-H bonds at the C2 and C6 positions (α to the nitrogen) are electronically activated due to stabilization of a potential positive charge buildup during the reaction. d-nb.inforesearchgate.net In contrast, the C3/C5 and C4 positions are less reactive. d-nb.inforesearchgate.net

However, catalyst and protecting group choice can override this inherent reactivity to achieve site-selectivity. For example, rhodium-catalyzed C-H insertion reactions can be directed to different positions of the piperidine ring. nih.gov By selecting a specific rhodium catalyst and N-protecting group, functionalization can be selectively guided to the C2, C3, or C4 positions. d-nb.infonih.gov Functionalization at the C4 position, for instance, can be achieved by using a catalyst and an N-acyl protecting group that sterically encumber the C2 position, thereby directing the reaction to the more remote C4 site. researchgate.netnih.gov

Influence on Functional Group Reactivity: The stereochemical arrangement of the hydroxyl groups in a cis-diol can influence their relative reactivity. For example, one hydroxyl group may be more sterically accessible than the other for reactions like esterification or etherification. Furthermore, the nitrogen atom can act as an internal base or nucleophile, potentially participating in or interfering with reactions at the hydroxyl groups. The N-methyl group itself influences the ring's conformational preferences, which in turn affects the orientation and accessibility of the hydroxyl substituents.

Strategic Utility of Cis 3,4 Piperidinediol, 1 Methyl As a Molecular Scaffold

Design and Synthesis of Piperidine-Based Three-Dimensional Chemical Fragments

Fragment-Based Drug Discovery (FBDD) has become a cornerstone of modern lead generation, yet many screening libraries are dominated by two-dimensional, aromatic compounds. nih.govrsc.org To address this limitation, there is a significant effort to develop and synthesize 3D fragments that can better explore the topological complexities of protein binding sites. nih.gov Piperidine (B6355638) scaffolds are ideal starting points for creating such 3D fragments due to their inherent non-planar chair and boat conformations. whiterose.ac.uk

The design of 3D fragments often begins with computational analysis to predict and select for desirable shapes and conformational diversity. nih.gov A key metric used in this process is the Principal Moments of Inertia (PMI) plot, which helps to classify molecular shape. By generating virtual libraries and analyzing their PMI distributions, chemists can prioritize synthetic targets that occupy under-represented areas of 3D chemical space. nih.govwhiterose.ac.uk For instance, a workflow might involve generating global minimum energy conformers and accessible higher-energy conformers of potential fragments to assess their shape diversity before any synthesis is undertaken. nih.gov

The synthesis of substituted piperidines, including those with the cis-3,4-diol pattern, can be achieved through various stereoselective routes. A common strategy involves the hydrogenation of substituted pyridines. nih.govrsc.org For example, the hydrogenation of disubstituted pyridines using catalysts like Platinum(IV) oxide (PtO₂) often yields cis-piperidine esters with good diastereoselectivity. nih.gov These can then be further manipulated. Another powerful method is the stereoselective ring transformation of other heterocyclic systems. For example, 2-(2-mesyloxyethyl)azetidines have been shown to react with various nucleophiles to produce cis-3,4-disubstituted piperidines stereoselectively. nih.gov This approach provides access to a range of 4-substituted-3-hydroxypiperidine analogues. nih.gov

The table below summarizes synthetic strategies for obtaining cis-disubstituted piperidine cores relevant to 3D fragment design.

| Starting Material | Key Transformation | Product Type | Stereoselectivity | Reference |

| Disubstituted Pyridines | Catalytic Hydrogenation (e.g., PtO₂) | cis-Piperidine Esters | Good to Excellent (e.g., 70:30 to >95:5 dr) | nih.gov |

| 2-(2-mesyloxyethyl)azetidines | Nucleophilic Ring Opening | cis-3,4-Disubstituted Piperidines | High | nih.gov |

| 1-methyl-3-phenyl-4-piperidone | Stereoselective Reduction (e.g., L-Selectride) | cis-1-methyl-3-phenyl-4-piperidinol | High | prepchem.com |

| Didehydropiperidinecarboxylate | Michael Addition | trans(2,3)-cis(2,6)-Trisubstituted Piperidine | Highly Stereoselective | researchgate.net |

These synthetic efforts have led to the creation of diverse collections of piperidine-based fragments with excellent molecular properties for FBDD campaigns. rsc.orgwhiterose.ac.uk

Integration into Complex Heterocyclic Architectures

The true utility of a molecular scaffold like cis-3,4-Piperidinediol, 1-methyl- is demonstrated by its ability to be integrated into more complex, polycyclic systems. The diol functionality provides two reactive handles that can be selectively functionalized or used as anchor points for the construction of additional rings.

One common strategy is to convert the diol into a cyclic derivative, such as a cyclic sulfate, which can then undergo ring-opening reactions with various nucleophiles to install diverse substituents with high stereocontrol. Another approach involves using the piperidine core as a foundation for building fused or spirocyclic systems. For example, the intramolecular Mannich-type reaction is a key step in creating hexahydropyrido[2,1-a]isoindole derivatives from appropriately substituted piperidines. researchgate.net

The synthesis of alkaloid natural products and their analogues often relies on the stereoselective construction of piperidine-containing cores. For instance, a general route to indolizidine and quinolizidine (B1214090) alkaloids, found in Dendrobates alkaloids, utilizes a highly stereoselective Michael reaction to create a trisubstituted piperidine intermediate. researchgate.net While not directly starting from the diol, these methods highlight the importance of controlling stereochemistry on the piperidine ring, a feature inherent in the cis-3,4-diol scaffold, for the synthesis of complex heterocyclic targets.

The table below provides examples of complex heterocyclic systems derived from piperidine scaffolds.

| Piperidine Precursor | Key Reaction | Resulting Architecture | Reference |

| 2,6-cis-disubstituted piperidine | Intramolecular Mannich-type reaction | cis-Hexahydropyrido[2,1-a]isoindole | researchgate.net |

| Didehydropiperidinecarboxylate | Michael Addition / Further Cyclization | Indolizidine & Quinolizidine Systems | researchgate.net |

| cis-4-bromo-3-(benzyloxy)piperidine | Dehydrobromination / Hydrolysis | Piperidin-3-one framework | nih.gov |

Scaffold Derivatization for Exploring Chemical Space

A key advantage of the cis-3,4-Piperidinediol, 1-methyl- scaffold is its potential for extensive derivatization. The two hydroxyl groups and the tertiary amine offer multiple points for modification, allowing for a systematic exploration of the surrounding chemical space. This is crucial for optimizing the properties of a hit compound during a drug discovery campaign.

Derivatization can be used to modulate several key properties of a molecule, including:

Physicochemical Properties: Modifications can fine-tune properties such as polarity, hydrogen bonding capacity, and basicity (pKa). For example, the introduction of fluorine atoms into a piperidine ring has been shown to lower basicity, which can be beneficial for reducing off-target effects like hERG channel affinity. acs.org

Synthetic Tractability: The hydroxyl groups can be converted into other functionalities, such as esters, ethers, or halides, providing synthetic handles for further elaboration or for linking the fragment to other parts of a larger molecule. nih.gov

A virtual library of 80 synthetically accessible 3D fragments was generated by enumerating 20 different regio- and diastereoisomers of methyl-substituted pipecolinates with NH, NMe, N-acetamide, and N-mesyl groups. nih.govwhiterose.ac.uk This systematic approach demonstrates how a core scaffold can be rapidly expanded into a library of related compounds to explore structure-activity relationships. The analysis of such virtual libraries confirms that even simple N-functionalization can significantly increase the diversity of 3D shapes available from a single piperidine core. nih.gov

The following table outlines potential derivatization strategies for a piperidinol scaffold and their impact.

| Modification Site | Reaction Type | Example Functionality | Impact on Properties | Reference |

| Nitrogen | Acylation / Sulfonylation | N-Acetamide, N-Mesyl | Alters H-bonding, shape, polarity | nih.govwhiterose.ac.uk |

| Hydroxyl Groups | Etherification / Esterification | O-Benzyl, O-Acetyl | Modifies polarity, provides synthetic handle | nih.gov |

| Piperidine Ring | Introduction of Heteroatoms | Fluorination | Lowers pKa, can reduce hERG affinity | acs.org |

| Piperidine Ring | Introduction of Spirocycles | Wittig / Cyclopropanation | Increases three-dimensionality | acs.org |

By systematically applying these derivatization strategies, the cis-3,4-Piperidinediol, 1-methyl- scaffold serves as a powerful starting point for navigating chemical space and developing novel, three-dimensional molecules with tailored properties for drug discovery.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。